molecular formula C14H16O3 B13811693 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one

Cat. No.: B13811693
M. Wt: 232.27 g/mol
InChI Key: GEJXZHXZIPMRPY-UHFFFAOYSA-N
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Description

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is an organic compound featuring a 1,3-benzodioxole moiety (a bicyclic structure with two oxygen atoms in a fused benzene ring) attached to a hexenone backbone. The hexenone chain includes a methyl group at position 5 and a ketone group at position 3. The 1,3-benzodioxole group is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets due to its electron-rich aromatic system .

However, its pharmacological profile may differ from amine-containing benzodioxole derivatives like MDMA due to the absence of a basic nitrogen atom .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-methylhex-1-en-3-one

InChI

InChI=1S/C14H16O3/c1-10(2)7-12(15)5-3-11-4-6-13-14(8-11)17-9-16-13/h3-6,8,10H,7,9H2,1-2H3

InChI Key

GEJXZHXZIPMRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isobutyl Ionone (5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)-1-hexen-3-one)

  • Molecular Formula : C₁₆H₂₆O
  • Key Features : Replaces the benzodioxole group with a 2,6,6-trimethylcyclohexene moiety.
  • Applications : Widely used in perfumery for its floral-woody odor. The cyclohexene ring enhances hydrophobicity, making it suitable for fragrance formulations .
  • This difference likely alters solubility and biological activity .

Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

  • Molecular Formula: C₁₂H₁₅NO₃
  • Key Features: Contains a benzodioxole group but with an ethylamino-propanone chain instead of a hexenone backbone.
  • Applications : A psychoactive stimulant with serotonin-releasing effects. The amine group enables interaction with neurotransmitter transporters .
  • Comparison : The absence of an amine in the target compound likely eliminates stimulant properties, highlighting the critical role of functional groups in bioactivity .

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

  • Molecular Formula : C₁₃H₁₂O₄
  • Key Features : Incorporates a cyclohexanedione ring fused to benzodioxole.
  • Applications : Serves as a diketone intermediate in organic synthesis. The dual ketone groups enhance reactivity in cyclization reactions .
  • Comparison: The hexenone chain in the target compound provides a conjugated enone system, which may influence redox properties and electrophilic reactivity compared to the saturated diketone .

Pharmacological and Industrial Relevance

  • Fragrance Chemistry: The conjugated enone system in the target compound may contribute to UV absorption, a trait exploited in sunscreen agents or photoactive materials .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one C₁₃H₁₄O₃* ~218.24* Benzodioxole, enone, methyl Fragrance intermediates, R&D
Isobutyl Ionone C₁₆H₂₆O 234.38 Cyclohexene, enone, methyl Perfumery, flavoring agents
Ethylone C₁₂H₁₅NO₃ 221.25 Benzodioxole, amine, ketone Psychoactive stimulant
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione C₁₃H₁₂O₄ 232.24 Benzodioxole, diketone Organic synthesis intermediate

*Inferred values based on structural analysis.

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